Chemical structure and physical properties of methyl 8-iodooctanoate
Chemical structure and physical properties of methyl 8-iodooctanoate
Title: Methyl 8-Iodooctanoate: Chemical Structure, Physical Properties, and Synthetic Utility in Lipid and Drug Development
Executive Summary
Methyl 8-iodooctanoate (CAS: 150630-47-0)[1] is a critical bifunctional aliphatic building block used extensively in advanced organic synthesis. Featuring a highly reactive terminal alkyl iodide and a protected carboxylic acid (methyl ester), it is a preferred substrate for nucleophilic substitutions, organometallic cross-coupling, and the synthesis of complex lipids and pharmaceutical active ingredients (APIs) such as misoprostol[2]. This technical guide details its structural properties, provides a self-validating protocol for its synthesis, and explores its mechanistic applications in drug development.
Chemical Structure and Physical Properties
The molecular architecture of methyl 8-iodooctanoate ( C9H17IO2 ) is defined by an eight-carbon aliphatic spacer flanked by two distinct functional groups:
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Terminal Iodine : The highly polarizable carbon-iodine (C-I) bond makes iodine an exceptional leaving group. It is significantly more reactive toward oxidative addition (e.g., zinc insertion) and SN2 displacements than its chlorinated or brominated counterparts[2].
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Methyl Ester : Acts as a robust protecting group for the carboxylate moiety. It prevents unwanted side reactions during basic or nucleophilic conditions while allowing for facile downstream deprotection (saponification) post-coupling[3].
Table 1: Physical and Chemical Properties of Methyl 8-Iodooctanoate
| Property | Value / Description |
| IUPAC Name | Methyl 8-iodooctanoate |
| CAS Registry Number | 150630-47-0 |
| Molecular Formula | C9H17IO2 |
| Molecular Weight | 284.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in dichloromethane, acetone, and ether; insoluble in water |
| Reactivity Profile | Light-sensitive (prone to photolytic C-I bond cleavage) |
Synthesis Methodology: The Finkelstein Conversion
The standard and most efficient synthesis of methyl 8-iodooctanoate proceeds via a Finkelstein reaction, converting methyl 8-bromooctanoate to the iodinated product using sodium iodide (NaI) in anhydrous acetone[4].
Causality of Experimental Choices: The thermodynamic driving force of this reaction relies on Le Chatelier's principle. While NaI is highly soluble in acetone, the byproduct, sodium bromide (NaBr), is insoluble. The continuous precipitation of NaBr irreversibly drives the equilibrium forward, ensuring near-quantitative conversion.
Self-Validating Protocol: Step-by-Step Synthesis
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Reagent Preparation : Dry NaI at 100 °C under high vacuum (oil pump) for 4 hours[4]. Causality: Residual moisture acts as a competitive nucleophile, which can prematurely hydrolyze the ester or the alkyl halide.
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Reaction Setup : Dissolve methyl 8-bromooctanoate (1.0 eq) in anhydrous acetone (0.2 M concentration) under an inert nitrogen or argon atmosphere.
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Nucleophilic Substitution : Add the dried, anhydrous NaI (1.5 to 2.0 eq) to the solution. Heat the mixture to a gentle reflux (approx. 56 °C).
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Validation Checkpoint : Monitor the reaction visually and via Thin Layer Chromatography (TLC). The formation of a dense white precipitate (NaBr) serves as a self-validating physical indicator that the halogen exchange is actively occurring.
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Workup & Quenching : After 4-6 hours, cool the mixture to room temperature and filter off the NaBr precipitate. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in diethyl ether and wash with a 10% aqueous sodium thiosulfate ( Na2S2O3 ) solution. Causality: Thiosulfate reduces any free iodine ( I2 )—formed by photolytic degradation—back to water-soluble iodide, preventing product contamination and discoloration.
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Storage : Dry the organic layer over anhydrous Na2SO4 , concentrate, and store the purified methyl 8-iodooctanoate in an amber vial over copper or silver wire at -20 °C to inhibit radical-induced dimerization.
Workflow Visualization
The following diagram illustrates the synthetic workflow of methyl 8-iodooctanoate and its subsequent activation into an organozinc intermediate for downstream drug development.
Synthetic workflow of methyl 8-iodooctanoate and its organozinc functionalization.
Reactivity and Applications in Drug Development
Methyl 8-iodooctanoate is a linchpin in the synthesis of complex therapeutic molecules and biochemical standards:
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Organometallic Cross-Coupling : The terminal iodine is highly susceptible to metal insertion. By reacting methyl 8-iodooctanoate with an activated copper-zinc alloy (zinc powder activated with 5% w/w aqueous HCl[4]), researchers can generate a highly reactive organozinc reagent. This intermediate readily undergoes cross-coupling with acyl chlorides. For example, coupling with 8-bromooctanoyl chloride followed by saponification yields 16-bromo-9-oxohexadecanoic acid[3].
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Prostaglandin Analogues (Misoprostol) : The bifunctional nature of the molecule makes it a crucial precursor in the synthesis of misoprostol, a synthetic prostaglandin E1 analogue used to prevent NSAID-induced gastric ulcers. Methyl 8-iodooctanoate reacts with zinc and cuprous cyanide to form a copper reagent, which subsequently reacts with furoyl chloride to build the upper aliphatic appendage of the prostaglandin scaffold[2].
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Lipid Hydroperoxide Research : In the study of lipid autoxidation, methyl 8-iodooctanoate is utilized to synthesize specific conjugated linoleic acid (CLA) hydroperoxide standards. These synthesized standards are essential for mapping the kinetic models of lipid peroxidation and evaluating the inhibitory efficacy of antioxidants like α -tocopherol[4].
References
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University of Helsinki (Helda) | Autoxidation of conjugated linoleic acid methyl ester in the presence of α-tocopherol: the hydroperoxide pathway |[Link]
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Sciencemadness.org | The Synthesis of Aliphatic and Alicyclic Compounds |[Link]
- Google Patents (CN105646403B) | A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester |
